3-[6-[(E)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one
Description
Historical Discovery and Nomenclature
The discovery of sambutoxin traces back to 1994 when researchers Jin-Cheol Kim and Yin-Won Lee at Seoul National University conducted systematic investigations of toxic Fusarium isolates obtained from rotted potato tubers across various regions of Korea. During their comprehensive survey of ninety-nine Fusarium species isolates, the research team identified a previously unknown mycotoxin produced by Fusarium sambucinum strain PZF-4, which demonstrated significant toxicity in laboratory feeding studies. The compound was designated with the trivial name "sambutoxin," derived from its primary producing organism, Fusarium sambucinum.
Initial characterization revealed sambutoxin as white crystals that exhibited distinctive color reactions, turning purple when combined with sulfuric acid and para-anisaldehyde reagents, and displaying an immediate green coloration upon treatment with potassium ferricyanide-ferric chloride. The systematic nomenclature for sambutoxin follows the International Union of Pure and Applied Chemistry guidelines as 2(1H)-Pyridinone, 4-hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]. The Chemical Abstracts Service assigned the registry number 160047-56-3 to this compound, establishing its unique chemical identity.
The nomenclature reflects the complex structural architecture of sambutoxin, incorporating the central pyridinone core with its characteristic hydroxyl substitution pattern and the elaborate side chain containing the tetrahydropyran moiety. This naming convention aligns with established protocols for 4-hydroxy-2-pyridone alkaloids and facilitates systematic classification within chemical databases and literature repositories.
Classification as a 4-Hydroxy-2-pyridone Alkaloid
Sambutoxin belongs to the specialized class of 4-hydroxy-2-pyridone alkaloids, a group of fungal-derived secondary metabolites characterized by their central 2-pyridone ring system bearing hydroxyl functionality at the 4-position. This structural classification places sambutoxin within a sophisticated family of natural products that exhibit remarkable structural diversity and biological activity profiles. The molecular formula C28H39NO4 with a molecular weight of 453.60 daltons defines sambutoxin's chemical composition.
The structural architecture of sambutoxin encompasses several distinctive features that typify 4-hydroxy-2-pyridone alkaloids. The central pyridinone ring serves as the core scaffold, substituted at the 3-position with a complex tetrahydropyran-containing side chain and at the 5-position with a para-hydroxyphenyl group. The N-methyl substitution on the pyridinone nitrogen atom represents another characteristic feature of this alkaloid class. The tetrahydropyran moiety contains a trimethylheptenyl substituent that contributes significantly to the compound's overall molecular complexity and three-dimensional structure.
| Structural Component | Chemical Features | Significance |
|---|---|---|
| Pyridinone Core | 4-hydroxy-2-pyridinone ring | Central pharmacophore |
| N-Methyl Group | Methyl substitution on nitrogen | Characteristic of alkaloid class |
| Tetrahydropyran Ring | Six-membered oxygen heterocycle | Unique structural element |
| Para-hydroxyphenyl Group | Aromatic ring with hydroxyl | Phenolic functionality |
| Trimethylheptenyl Chain | Branched aliphatic substituent | Lipophilic character |
The stereochemical complexity of sambutoxin includes multiple chiral centers within the tetrahydropyran ring system and the associated side chain. The absolute configuration has been definitively established through enantiocontrolled total synthesis, revealing the naturally occurring form as the (−)-enantiomer. This stereochemical information proved crucial for understanding structure-activity relationships and biosynthetic pathways.
Significance in Mycotoxicology
Sambutoxin occupies a position of considerable significance within mycotoxicology due to its unique structural features, potent biological activities, and role as a representative 4-hydroxy-2-pyridone mycotoxin. The compound's discovery expanded the known chemical diversity of Fusarium-derived mycotoxins and established new paradigms for understanding fungal secondary metabolite production in agricultural environments. Its isolation from potato-associated fungal pathogens highlighted the potential for mycotoxin contamination in staple food crops and emphasized the importance of comprehensive mycotoxin surveillance programs.
The mycotoxicological importance of sambutoxin extends beyond its initial discovery to encompass broader implications for food safety and agricultural pathology. Research has demonstrated that sambutoxin production is not limited to Fusarium sambucinum but also occurs in Fusarium oxysporum isolates, with production levels ranging from 1.1 to 101.0 micrograms per gram in culture systems. This finding indicates the widespread potential for sambutoxin occurrence in diverse fungal populations and agricultural environments.
Studies investigating the occurrence of sambutoxin in agricultural systems have revealed its presence in naturally infected potato tubers, confirming the real-world relevance of laboratory-based toxicity assessments. The compound's detection in rotten potato samples demonstrates the practical significance of sambutoxin as a mycotoxin of agricultural concern. Furthermore, research has shown that biological treatment approaches can influence sambutoxin production, with certain biopreparations effectively reducing contamination levels in potato samples.
| Fusarium Species | Sambutoxin Production Frequency | Production Range (μg/g) | Agricultural Significance |
|---|---|---|---|
| F. sambucinum | 80.0% of isolates | 1.1 - 101.0 | Primary potato pathogen |
| F. oxysporum | 84.6% of isolates | 1.1 - 101.0 | Broad host range pathogen |
| F. semitectum | 20.0% of isolates | Variable | Secondary producer |
The ecological significance of sambutoxin production relates to its potential role in fungal pathogenesis and competitive advantage mechanisms. The compound's biological activities suggest it may function as a virulence factor or defensive metabolite, contributing to the success of producing fungi in complex microbial communities. This ecological perspective positions sambutoxin as more than simply a toxic contaminant but as an integral component of fungal survival strategies.
Key Research Milestones in Sambutoxin Investigation
The investigation of sambutoxin has progressed through several critical research milestones that have collectively advanced our understanding of this important mycotoxin. The initial discovery and characterization phase in 1994 established the fundamental chemical and biological properties of sambutoxin. This foundational work included determination of the molecular formula, basic spectroscopic characteristics, and preliminary toxicity assessments using animal models.
The subsequent phase of research focused on structural elucidation and synthetic chemistry approaches. A landmark achievement occurred in 2000 when researchers accomplished the first total synthesis of (+)-sambutoxin, definitively establishing the relative and absolute stereochemistry of the natural product. This synthetic work revealed that the naturally occurring form is actually the (−)-enantiomer, making the synthetic (+)-form the unnatural antipode. The synthetic methodology featured innovative approaches for constructing the complex tetrahydropyran ring system and establishing the challenging 1,3-anti-dimethyl stereochemical relationships.
Advanced structural investigations continued with biomimetic studies that explored the relationships between sambutoxin and related 4-hydroxy-2-pyridone alkaloids. These studies demonstrated that sambutoxin could be generated from related compounds such as oxysporidinone and fusoxypyridone through acid-catalyzed transformations, providing insights into potential biosynthetic connections. The identification of structural analogs including N-demethylsambutoxin and various anhydro derivatives expanded the known chemical space of sambutoxin-related compounds.
| Research Milestone | Year | Key Achievement | Research Impact |
|---|---|---|---|
| Initial Discovery | 1994 | Isolation and basic characterization | Established sambutoxin as new mycotoxin |
| Total Synthesis | 2000 | Absolute stereochemistry determination | Confirmed natural product structure |
| Biomimetic Studies | 2011 | Structural relationship elucidation | Connected related alkaloids |
| Biosynthesis Elucidation | 2021 | Complete pathway characterization | Revealed enzymatic mechanisms |
The most recent and perhaps most significant milestone occurred in 2021 with the complete elucidation of sambutoxin biosynthesis. This breakthrough research uncovered the enzymatic origin of the tetrahydropyran moiety and demonstrated that the para-hydroxyphenyl group is installed through a late-stage cytochrome P450-catalyzed oxidation of a phenylalanine-derived side chain rather than direct incorporation of tyrosine. This biosynthetic work provided unprecedented insights into the molecular mechanisms underlying 4-hydroxy-2-pyridone alkaloid assembly and established new paradigms for understanding fungal secondary metabolite production.
Properties
CAS No. |
160047-56-3 |
|---|---|
Molecular Formula |
C28H39NO4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3-[6-[(E)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+ |
InChI Key |
FVYDVAOTXPELMH-HMMYKYKNSA-N |
Appearance |
Solid powder |
melting_point |
196.5 - 197.5 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sambutoxin; |
Origin of Product |
United States |
Preparation Methods
Initial Condensation and Tetramic Acid Formation
The pathway initiates with SmbA, a PKS-NRPS hybrid enzyme that condenses phenylalanine with malonyl-CoA and methylmalonyl-CoA extender units. SmbA activates phenylalanine via adenylation, transfers it to the peptidyl carrier protein (PCP) domain, and elongates the polyketide chain through iterative decarboxylative Claisen condensations. The resulting linear intermediate undergoes Dieckmann cyclization to form the tetramic acid core (compound 6 ), characterized by a phenyl group at C4’ (Figure 1). Notably, SmbA exhibits strict substrate specificity for phenylalanine over tyrosine, as evidenced by the absence of tyrosine-derived tetramic acids in heterologous expression studies.
Ring Expansion to 2-Pyridone
SmbC, a cytochrome P450 enzyme homologous to ring-expanding P450s (P450-RE), catalyzes the oxidative expansion of the tetramic acid 6 into a 2-pyridone scaffold (compound 7 ). This reaction proceeds via hydroxylation at C5, followed by hemiaminal ether cleavage and keto-enol tautomerization to yield the bicyclic 2-pyridone. Co-expression of SmbA–C in Aspergillus nidulans produced 7 (2.1 mg/L) and its hydroxylated derivative 7’ (1.3 mg/L), the latter resulting from endogenous hydroxylase activity.
Table 1. Key Enzymes in (−)-Sambutoxin Biosynthesis
Post-Ring Expansion Modifications
Ketoreduction and Shunt Pathway Regulation
SmbD, a short-chain dehydrogenase/reductase (SDR), reduces the C7 ketone of 7 to yield alcohol 8 . However, this step competes with a non-enzymatic-hydride shift that forms conjugated enone 10 , a stable shunt product. In vitro NaBH<sub>4</sub> reduction of 7 replicated the formation of 8 and 10 , confirming the susceptibility of the intermediate to off-pathway reactions (Figure 2A). The biosynthetic pathway minimizes shunt accumulation through rapid downstream processing of 8 by SmbE.
Tetrahydropyran Formation via Michael Addition
SmbE, a P450 hydroxylase, installs a hydroxyl group at C11 of 8 , enabling spontaneous intramolecular Michael addition between the C11-OH and C9 carbonyl to form the tetrahydropyran ring (compound 13 ). Crystallographic analysis of 13 confirmed the all-cis stereochemistry of the tetrahydropyran moiety, matching the natural product. This step exemplifies nature’s strategy for constructing oxygen heterocycles without requiring epoxide intermediates or external nucleophiles.
Late-Stage Aromatic Hydroxylation and Methylation
Para-Hydroxylation of the Phenyl Group
Contrary to initial assumptions, the p-hydroxyphenyl group in (−)-sambutoxin originates from phenylalanine rather than tyrosine. SmbF, a second P450 enzyme, hydroxylates the C4’ position of the phenyl group in 13 to yield N-demethylsambutoxin (2 ). This late-stage oxidation avoids premature dephenylation, a side reaction observed in tyrosine-derived 2-pyridones. The reaction likely proceeds via radical recombination or NIH shift mechanisms, though the exact mechanism remains under investigation.
N-Methylation as the Terminal Step
SmbG, an S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes the N-methylation of 2 to produce (−)-sambutoxin (1 ). In vitro assays demonstrated SmbG’s strict substrate specificity for 2 (K<sub>M</sub> = 54.7 ± 11.4 µM, k<sub>cat</sub> = 1.70 ± 0.13 min⁻¹), with no activity observed toward earlier intermediates like 13 . This regiospecific methylation enhances the compound’s stability and bioactivity.
Comparative Analysis with Related Mycotoxins
The (−)-sambutoxin pathway shares mechanistic features with other 4-hydroxy-2-pyridone alkaloids but exhibits unique adaptations:
-
Tyrosine Avoidance : Unlike tenellin or aspyridone biosynthesis, which incorporate tyrosine directly, (−)-sambutoxin uses phenylalanine and delays hydroxylation to prevent dephenylation.
-
Tetrahydropyran Timing : The tetrahydropyran forms earlier in (−)-sambutoxin biosynthesis compared to sporidemins, where similar moieties arise post-aromatic oxidation.
-
Methylation Position : N-Methylation occurs terminally in (−)-sambutoxin, whereas in fusaridione A, methylation precedes ring expansion.
Challenges in Heterologous Production
Reconstituting the pathway in A. nidulans revealed several bottlenecks:
-
Shunt Product Accumulation : Up to 30% of 7 converts to 7’ and 10 without tight coupling of SmbD–E.
-
Oxidative Stress : High SmbF activity reduces titers of 2 due to reactive oxygen species generation.
-
Localization Mismatches : Compartmentalization differences between native Fusarium and heterologous Aspergillus hosts may limit intermediate channeling.
Strategies to overcome these issues include:
-
Co-expression of redox partners like cytochrome b<sub>5</sub> to enhance P450 efficiency
-
Fusion of SmbD–E to prevent intermediate leakage
-
Optimization of fermentation pH to stabilize the Michael adduct
Chemical Reactions Analysis
Formation and Biomimetic Transformations
(−)-Sambutoxin (3 ) is synthesized through acid-catalyzed reactions of two precursors:
-
(−)-Fusoxypyridone (1) : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene (25°C, 30 min) yields 3 (38% yield) alongside the dehydration product 4 (56% yield) .
-
(−)-Oxysporidinone (2) : Similar treatment with p-TsOH produces 3 (39% yield) and 4 (58% yield) .
These reactions confirm the shared stereochemistry of the trimethylheptenyl substituent at C-11 across 1 –3 , with an anti-1,3-dimethyl configuration .
Oxidation with DDQ
(−)-1’(6’)-Dehydro-4,6′-anhydrooxysporidinone (4 ) reacts with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 5 (C₂₈H₃₇O₄N), a novel sambutoxin analogue. The reaction involves dehydrogenation and aromatization, eliminating six aliphatic protons and introducing aromatic character .
Methylation
Methylation of 3 with dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone yields (−)-dimethylsambutoxin (6 ) in 98% yield. Spectral data (¹H/¹³C NMR, HRFABMS) confirm the addition of two methyl groups .
Structural and Stereochemical Evidence
Key analytical methods used to characterize reactions include:
Acid-Catalyzed Dehydration
-
Reagent : p-TsOH in toluene.
-
Mechanism : Protonation of hydroxyl groups in 1 or 2 , followed by H₂O elimination to form 4 .
Oxidative Aromatization
-
Reagent : DDQ (oxidizing agent).
-
Outcome : Conversion of cyclohexenone in 4 to an aromatic system in 5 .
Table 1: Reaction Yields and Products
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| (−)-Fusoxypyridone (1) | p-TsOH, toluene, 25°C | (−)-Sambutoxin (3) | 38% |
| 4 | 56% | ||
| (−)-Oxysporidinone (2) | p-TsOH, toluene, 25°C | (−)-Sambutoxin (3) | 39% |
| 4 | 58% | ||
| 4 | DDQ, CH₂Cl₂, reflux | 5 | Quant. |
Table 2: Spectral Data for Key Compounds
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR | HRFABMS ([M+H]⁺) |
|---|---|---|---|
| 3 | δ 7.34 (s, H-6), 3.62 (s, N-CH₃) | C-20: δ 11.2 (CH₃) | 454.2948 (C₂₈H₄₀O₄N) |
| 4 | δ 5.12 (d, J=9.1 Hz, H-13), 3.46 (d, J=...) | C-1’: δ 109.8, C-6’: δ 150.5 | 454.2948 (C₂₈H₄₀O₄N) |
| 5 | δ 7.34 (s, H-6), 0.84 (m, H₃-18) | Aromatic carbons: δ 120–150 | 452.2795 (C₂₈H₃₈O₄N) |
Scientific Research Applications
1. Antifungal Properties
Sambutoxin exhibits significant antifungal activity, particularly against various strains of fungi. Research indicates that sambutoxin functions by disrupting fungal cell membranes, leading to cell death. Its efficacy against pathogenic fungi makes it a candidate for further development as an antifungal agent in agricultural and clinical settings .
2. Antibacterial Effects
Studies have demonstrated that sambutoxin possesses antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting bacterial growth by interfering with cellular processes, which could pave the way for new antibacterial treatments .
3. Antiviral Activity
Sambutoxin has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication, making it a potential therapeutic agent against certain viral infections. Further research is necessary to elucidate the specific mechanisms involved in its antiviral effects .
Biosynthesis
The biosynthetic pathway of sambutoxin has been characterized through genome mining techniques. Researchers have identified key enzymes involved in its synthesis, which include polyketide synthases and tailoring enzymes that modify precursor compounds into the final alkaloid structure. This understanding of sambutoxin's biosynthesis not only aids in the production of the compound but also provides insights into the metabolic pathways of related alkaloids .
Structural Characteristics
Sambutoxin's structure features a tetrahydropyran ring, which is critical for its biological activity. The compound's unique configuration allows for interactions with biological targets, enhancing its effectiveness as an antifungal and antibacterial agent. Detailed spectroscopic analyses, including NMR and mass spectrometry, have confirmed the structural integrity of sambutoxin and its derivatives .
Case Studies
Several case studies highlight the applications of sambutoxin:
-
Case Study 1: Agricultural Applications
In agricultural research, sambutoxin has been tested as a biopesticide against crop pathogens. Field trials demonstrated that sambutoxin-treated plants exhibited reduced fungal infections compared to untreated controls, suggesting its potential role in sustainable agriculture practices . -
Case Study 2: Pharmaceutical Development
A study investigated sambutoxin's potential as a lead compound for developing new antibiotics. Through chemical modifications, researchers synthesized several analogs that exhibited enhanced antibacterial activity compared to the original compound. These findings indicate sambutoxin's promise in drug development pipelines targeting resistant bacterial strains .
Mechanism of Action
Sambutoxin exerts its effects by inhibiting the electron transport chain in mitochondria. It specifically targets the electron transport between cytochromes b and cc1, disrupting the production of adenosine triphosphate (ATP) and leading to cellular energy depletion . This inhibition results in the accumulation of reactive oxygen species (ROS) and induces oxidative stress, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ilicicolin H
- Structure: A tetracyclic polyketide with a fused pyranone ring system .
- Bioactivity : Antifungal and cytotoxic properties, but weaker α-glucosidase inhibition (IC₅₀ ~50 µM) compared to sambutoxin derivatives .
- Key difference : Lacks the 4-hydroxy-2-pyridone core, reducing its ROS-inducing capability .
Deoxyleporin B and Leporin B
- Structure: Oxygenated polyketides with cyclohexenone motifs .
- Key difference : Absence of the pyridone alkaloid scaffold limits their mechanism diversity compared to sambutoxin .
Arcopilins (Acp A–G)
Comparison with Functionally Similar Compounds
Apicidin
- Function : Histone deacetylase (HDAC) inhibitor with antitumor activity .
- Comparison: Parameter Sambutoxin Apicidin Phytotoxicity Non-toxic (100 µM) Toxic (IC₅₀ = 27.7 µM) Mammalian IC₅₀ 0.5–1 µM 10–20 µM Mechanism ROS induction HDAC inhibition
Wortmannin
- Function: Phosphatidylinositol 3-kinase (PI3K) inhibitor .
- Comparison: Parameter Sambutoxin Wortmannin Phytotoxicity Non-toxic Highly toxic (IC₅₀ = 0.2 µM) Mammalian IC₅₀ 0.5–1 µM 10–20 µM Selectivity Cancer cells Broad kinase inhibition
1-Deoxynojirimycin
Mechanistic and Structural Advantages of Sambutoxin
- Dual functionality : Combines ROS-mediated antitumor activity with enzyme inhibition, unlike single-target analogs like apicidin or wortmannin .
- Structural uniqueness: The 4-hydroxy-2-pyridone core enhances redox-cycling capacity, enabling potent ROS generation compared to non-pyridone polyketides .
- Biosynthetic flexibility : Derivatives (e.g., compounds 1–2, 7–12) retain core bioactivity while gaining improved solubility or target affinity .
Tables
Table 1. α-Glucosidase Inhibitory Activity of Sambutoxin Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Sambutoxin A | 12.6 ± 0.9 | |
| Sambutoxin B | 57.3 ± 1.3 | |
| 1-Deoxynojirimycin | 80.8 ± 0.3 |
Table 2. Cytotoxicity Comparison of Mycotoxins
| Compound | Mammalian IC₅₀ (µM) | Phytotoxicity (Duckweed IC₅₀) |
|---|---|---|
| Sambutoxin | 0.5–1 | >100 |
| Apicidin | 10–20 | 27.7 |
| Wortmannin | 10–20 | 0.2 |
Biological Activity
Sambutoxin is a mycotoxin produced by certain strains of the Fusarium fungi, particularly Fusarium oxysporum and Fusarium solani. This compound has garnered attention due to its significant biological activity, including toxic effects on various organisms, including mammals and poultry. Understanding sambutoxin's biosynthesis, structure, and biological effects is crucial for assessing its impact on health and the environment.
Chemical Structure and Properties
Sambutoxin is characterized by its complex chemical structure, which includes a tetrahydropyran moiety and a hydroxylated phenyl group. The molecular formula of sambutoxin is , with a molecular weight of 453 g/mol. Its spectral properties include UV absorption maxima at 213, 233, and 254 nm, indicative of its aromatic nature. The infrared spectrum reveals functional groups such as amides and hydroxyls, which are critical for its biological activity .
Table 1: Spectral Properties of Sambutoxin
| Property | Value |
|---|---|
| Molecular Formula | C28H39NO4 |
| Molecular Weight | 453 g/mol |
| UV Absorption Maxima | 213 nm, 233 nm, 254 nm |
| Infrared Spectrum | Amide (1650 cm⁻¹), Hydroxy (3185 cm⁻¹) |
Biosynthesis of Sambutoxin
The biosynthetic pathway of sambutoxin involves several enzymatic steps that convert phenylalanine into the final toxin. Key enzymes include:
- SmbA : Initiates the pathway by accepting phenylalanine.
- SmbF : Responsible for hydroxylating the phenyl group at a later stage.
- SmbG : Catalyzes the final methylation step to produce sambutoxin.
This pathway is unique as it does not begin with tyrosine, which is common in other polyketide-nonribosomal peptide hybrid biosynthetic pathways. The late-stage introduction of the hydroxyl group allows for greater structural diversity and potentially enhances biological activity .
Table 2: Key Enzymes in Sambutoxin Biosynthesis
| Enzyme | Function |
|---|---|
| SmbA | Accepts phenylalanine |
| SmbF | Hydroxylates the phenyl group |
| SmbG | Methylates intermediate to form sambutoxin |
Biological Activity
Sambutoxin exhibits a range of toxic effects across different species. In animal studies, particularly with rats and chicken embryos, sambutoxin has demonstrated significant lethality.
Toxicity Studies
- Rats : Administration of sambutoxin at concentrations of 0.05% and 0.1% resulted in:
- Chicken Embryos : The lethal concentration (LC50) for chicken embryos was determined to be approximately 29.6 µg per egg, indicating high toxicity even at low doses .
Case Study Insights
A study involving various Fusarium isolates revealed that sambutoxin's production correlates with specific environmental conditions conducive to fungal growth. This suggests that monitoring fungal populations in agricultural settings could be vital for preventing outbreaks of mycotoxins like sambutoxin.
Q & A
Basic Research Questions
Q. What are the key considerations when designing an initial experimental protocol to study Sambutoxin's toxicological profile?
- Methodological Answer: Begin by defining the research objective using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example, specify the biological model (e.g., in vitro cell lines or in vivo rodent studies), dose ranges, and endpoints (e.g., LC50, oxidative stress markers). Validate methods through pilot studies to optimize parameters like exposure duration and solvent compatibility. Ensure alignment with ethical guidelines for animal/human tissue use, referencing institutional review protocols .
Q. How can researchers ensure methodological rigor in detecting Sambutoxin in environmental samples?
- Methodological Answer: Use validated analytical techniques such as HPLC-MS or GC-MS with isotope-labeled internal standards to minimize matrix effects. Include quality controls (e.g., spike-and-recovery experiments) and adhere to ISO/IEC 17025 standards for calibration. Cross-validate results with complementary methods (e.g., immunoassays) to confirm specificity. Document all procedures in detail to enable replication, per journal guidelines like Entomologia Generalis .
Q. What are the best practices for conducting a literature review on Sambutoxin's mechanisms of action?
- Methodological Answer: Systematically search databases (PubMed, Web of Science) using Boolean operators (e.g., "Sambutoxin AND (neurotoxicity OR carcinogenicity)"). Screen studies for relevance using tools like PRISMA flow diagrams, prioritizing peer-reviewed articles over preprints. Critically appraise conflicting findings by comparing experimental conditions (e.g., dosage, model organisms) and statistical power. Organize results into thematic tables highlighting knowledge gaps .
Advanced Research Questions
Q. How should researchers address contradictions in Sambutoxin toxicity data across studies?
- Methodological Answer: Perform a sensitivity analysis to identify variables influencing discrepancies (e.g., species-specific metabolism, exposure routes). Apply the principal contradiction framework to determine if one factor (e.g., impurity profiles in Sambutoxin batches) dominantly affects outcomes. Replicate critical experiments under standardized conditions, reporting raw data and uncertainty metrics (e.g., confidence intervals). Use platforms like ECOTOX Knowledgebase to compare environmental toxicity endpoints .
Q. What strategies are effective for integrating multi-omics data in Sambutoxin mechanistic studies?
- Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., KEGG pathway enrichment ). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins linked to toxicity phenotypes. Validate findings with functional assays (e.g., CRISPR knockouts). Ensure data interoperability by depositing raw files in repositories like GEO or PRIDE, adhering to FAIR principles .
Q. How can Bayesian statistical models improve dose-response assessments for Sambutoxin?
- Methodological Answer: Develop hierarchical Bayesian models to incorporate prior data (e.g., in vitro EC50 values) and reduce uncertainty in low-dose extrapolation. Use Markov Chain Monte Carlo (MCMC) simulations to estimate posterior distributions for risk thresholds. Compare results with frequentist approaches (e.g., benchmark dose modeling) to evaluate robustness. Report convergence diagnostics (e.g., Gelman-Rubin statistics) and sensitivity to prior choices .
Methodological Frameworks and Reporting Standards
Q. What ethical and practical criteria (FINER) should guide Sambutoxin research questions?
- Methodological Answer: Apply the FINER framework to ensure questions are Feasible (adequate sample size, resources), Interesting (novel mechanisms), Novel (unaddressed regulatory gaps), Ethical (IACUC approval), and Relevant (public health priorities). For example, a study on Sambutoxin’s endocrine disruption potential should justify novelty by citing lack of OECD TG 457-compliant assays in existing literature .
Q. How to optimize tables and figures for Sambutoxin data without redundancy?
- Methodological Answer: In Results sections, summarize trends in text (e.g., "Sambutoxin reduced cell viability by 40% at 10 μM") and delegate raw values to tables. Use figures for mechanistic insights (e.g., pathway diagrams, clustering heatmaps). Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid duplicating data across sections. For large datasets (e.g., RNA-seq), provide processed data in main text and raw files in supplements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
